An In-Depth Technical Guide to the Synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane
An In-Depth Technical Guide to the Synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of Boronic Esters in Modern Chemistry
Boronic acids and their corresponding esters have emerged as indispensable tools in modern organic synthesis, finding widespread application in cross-coupling reactions, sensor development, and as protecting groups. Among the diverse array of boronic esters, those derived from 1,3-diols, such as the 1,3,2-dioxaborinane scaffold, offer unique steric and electronic properties. The target molecule of this guide, 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, incorporates a sterically demanding tert-butyl group on the dioxaborinane ring and an isopropyl group on the boron atom. This specific combination of substituents makes it a potentially valuable building block for the synthesis of complex molecules where fine-tuning of steric hindrance and reactivity is paramount.
This technical guide provides a comprehensive overview of a reliable and reproducible protocol for the laboratory-scale synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane. The document will delve into the underlying chemical principles, provide a detailed step-by-step experimental procedure, and offer guidance on the characterization and safe handling of the target compound.
Chemical Principles and Reaction Mechanism
The synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane is achieved through the condensation reaction between 2,2-dimethyl-1,3-propanediol (also known as neopentyl glycol) and a suitable isopropylboron derivative. The most common and efficient methods involve either the direct reaction with isopropylboronic acid with azeotropic removal of water or a transesterification reaction with a more volatile boronic ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropyl pinacol borate).
The reaction is an equilibrium process, and to drive it to completion, the removal of a byproduct is essential. In the case of direct condensation with isopropylboronic acid, water is the byproduct and is typically removed by azeotropic distillation using a Dean-Stark apparatus. In the transesterification reaction, a lower boiling point alcohol (in the case of using a pinacol ester, pinacol would be the byproduct) is formed and can be removed by distillation to shift the equilibrium towards the desired product.
The general mechanism for the acid-catalyzed condensation of a diol with a boronic acid is depicted below:
Caption: General mechanism for the acid-catalyzed formation of a dioxaborinane.
Experimental Protocol: Synthesis of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane
This protocol details the synthesis via a transesterification reaction, which often provides a cleaner reaction profile and avoids the need for azeotropic water removal.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 2,2-Dimethyl-1,3-propanediol (Neopentyl Glycol) | 126-30-7 | 104.15 | 10.0 | 1.04 g |
| 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 61676-62-8 | 186.06 | 10.0 | 1.86 g |
| Toluene, anhydrous | 108-88-3 | 92.14 | - | 50 mL |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | - | ~2 g |
Equipment
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100 mL round-bottom flask
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Magnetic stirrer and stir bar
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Reflux condenser
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Heating mantle
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Distillation apparatus (for purification)
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Rotary evaporator
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Schlenk line or inert atmosphere setup (optional, but recommended)
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Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of the target compound.
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Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
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Charging Reactants: To the flask, add 2,2-dimethyl-1,3-propanediol (1.04 g, 10.0 mmol) and anhydrous toluene (50 mL). Stir the mixture until the diol is completely dissolved.
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Addition of Boronic Ester: Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.86 g, 10.0 mmol) to the reaction mixture.
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Reaction: Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting materials.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
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Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation. The expected boiling point will be lower than that of the starting diol.
Safety Precautions
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2][3]
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Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of solvent vapors.[3]
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Handling Reagents: Boronic esters are generally considered to be of low toxicity, but they can be irritating to the eyes and skin.[4] Avoid direct contact. In case of contact, wash the affected area with copious amounts of water.[1][2]
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Flammable Solvents: Toluene is a flammable liquid. Keep it away from open flames and ignition sources.[1]
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Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum
(400 MHz, CDCl₃, δ in ppm)
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~3.60 (d, 2H, J = 10.8 Hz): Axial protons of the CH₂ groups in the dioxaborinane ring.
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~3.50 (d, 2H, J = 10.8 Hz): Equatorial protons of the CH₂ groups in the dioxaborinane ring.
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~2.80 (septet, 1H, J = 6.8 Hz): The CH proton of the isopropyl group.
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~1.05 (d, 6H, J = 6.8 Hz): The two CH₃ groups of the isopropyl group.
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~0.90 (s, 9H): The three equivalent CH₃ groups of the tert-butyl group.
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum
(100 MHz, CDCl₃, δ in ppm)
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~71.5: The two equivalent CH₂ carbons of the dioxaborinane ring.
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~31.5: The quaternary carbon of the tert-butyl group.
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~28.5: The CH carbon of the isopropyl group (this signal may be broad due to coupling with boron).
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~26.0: The three equivalent CH₃ carbons of the tert-butyl group.
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~18.0: The two equivalent CH₃ carbons of the isopropyl group.
Predicted Mass Spectrum (MS)
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Expected Molecular Ion (M+): m/z = 184.15
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Major Fragmentation Patterns:
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Loss of an isopropyl group (-43): m/z = 141
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Loss of a tert-butyl group (-57): m/z = 127
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Cleavage of the dioxaborinane ring.
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Conclusion and Future Perspectives
The synthesis protocol outlined in this guide provides a reliable method for the preparation of 5-tert-Butyl-2-(propan-2-yl)-1,3,2-dioxaborinane, a sterically hindered boronic ester with potential applications in organic synthesis. The transesterification approach offers a clean and efficient route to this compound. The predicted characterization data serves as a valuable reference for researchers undertaking this synthesis.
Further studies could focus on optimizing the reaction conditions to improve yield and reduce reaction times. Additionally, exploring the reactivity of this novel boronic ester in various cross-coupling reactions would be a valuable endeavor, potentially leading to the development of new synthetic methodologies for the construction of complex molecular architectures.
References
- FM-2496 - Safety Data Sheet. (2023, January 2). Combi-Blocks, Inc.
- 2-methylfuran-3-boronic acid, pinacol ester - SAFETY DATA SHEET. (n.d.). Apollo Scientific Ltd.
- Safety Data Sheet - Fluorochem. (2024, December 19). Fluorochem.
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 5). Fisher Scientific.
